molecular formula C12H15FN2O3 B2401639 N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide CAS No. 920353-66-8

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide

Cat. No.: B2401639
CAS No.: 920353-66-8
M. Wt: 254.261
InChI Key: YPCCJPQKTLGIBH-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide is a chemical compound with the molecular formula C12H15FN2O3 . It has gained significant interest in the scientific community due to its potential implications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorobenzyl group attached to one nitrogen atom of an oxalamide group, and a 2-hydroxypropyl group attached to the other nitrogen atom of the oxalamide group .

Scientific Research Applications

Metabolic Studies in Drug Development

N1-(4-fluorobenzyl)-N2-(2-hydroxypropyl)oxalamide, and similar compounds, have been utilized in metabolic studies related to drug development. For instance, 19F-nuclear magnetic resonance (NMR) spectroscopy employed this compound in a drug discovery program. This technique supported the selection of candidates for further development in the context of HIV integrase inhibitors (Monteagudo et al., 2007).

Neuroprotective Drug Potential

Research involving similar fluorobenzyl-structured compounds has indicated potential in neuroprotective drugs. For example, YM-244769, a Na+/Ca2+ exchange inhibitor structurally related to this compound, demonstrated protective effects against hypoxia/reoxygenation-induced neuronal cell damage, suggesting therapeutic potential for such compounds in neuroprotection (Iwamoto & Kita, 2006).

Chemical Synthesis and Molecular Rearrangement

The compound has also been studied in the context of chemical synthesis and molecular rearrangement. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are structurally similar to this compound, has been developed. This method proves useful in synthesizing both anthranilic acid derivatives and oxalamides, demonstrating the compound's utility in chemical synthesis (Mamedov et al., 2016).

Coordination Chemistry

In coordination chemistry, the compound has been used in synthesizing complexes. For example, reacting VO(acac)2 with dibenzylphosphinic acid in the presence of this compound leads to the formation of complex structures, which were characterized by spectroscopic methods and X-ray diffraction measurements. This illustrates the compound's relevance in the study of coordination compounds (Maass et al., 2016).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxypropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-8(16)6-14-11(17)12(18)15-7-9-2-4-10(13)5-3-9/h2-5,8,16H,6-7H2,1H3,(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCCJPQKTLGIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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